molecular formula C91H151N23O25 B216603 Ac-Aib-DL-Ala-DL-Ser-DL-Ala-Aib-Aib-DL-Gln-Aib-DL-Leu-Aib-Gly-DL-Leu-Aib-DL-Pro-DL-Val-Aib-Aib-DL-Gln-DL-Gln-DL-Phe-ol CAS No. 107395-30-2

Ac-Aib-DL-Ala-DL-Ser-DL-Ala-Aib-Aib-DL-Gln-Aib-DL-Leu-Aib-Gly-DL-Leu-Aib-DL-Pro-DL-Val-Aib-Aib-DL-Gln-DL-Gln-DL-Phe-ol

Cat. No. B216603
CAS RN: 107395-30-2
M. Wt: 1967.3 g/mol
InChI Key: WFQQTFGAQXPNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Aib-DL-Ala-DL-Ser-DL-Ala-Aib-Aib-DL-Gln-Aib-DL-Leu-Aib-Gly-DL-Leu-Aib-DL-Pro-DL-Val-Aib-Aib-DL-Gln-DL-Gln-DL-Phe-ol is a peptide that has gained significant attention in scientific research due to its unique structure and potential applications.

Mechanism of Action

The mechanism of action of Ac-Aib-DL-Ala-DL-Ser-DL-Ala-Aib-Aib-DL-Gln-Aib-DL-Leu-Aib-Gly-DL-Leu-Aib-DL-Pro-DL-Val-Aib-Aib-DL-Gln-DL-Gln-DL-Phe-ol varies depending on the specific application. However, it is generally believed that the peptide exerts its effects by interacting with various cellular targets, such as cell membranes, enzymes, and receptors.
Biochemical and Physiological Effects:
Ac-Aib-DL-Ala-DL-Ser-DL-Ala-Aib-Aib-DL-Gln-Aib-DL-Leu-Aib-Gly-DL-Leu-Aib-DL-Pro-DL-Val-Aib-Aib-DL-Gln-DL-Gln-DL-Phe-ol has been shown to have various biochemical and physiological effects. For example, it has been shown to have antimicrobial activity against various bacteria and fungi. It has also been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ac-Aib-DL-Ala-DL-Ser-DL-Ala-Aib-Aib-DL-Gln-Aib-DL-Leu-Aib-Gly-DL-Leu-Aib-DL-Pro-DL-Val-Aib-Aib-DL-Gln-DL-Gln-DL-Phe-ol in lab experiments is its unique structure and potential applications. However, one limitation is that it can be difficult and expensive to synthesize. Additionally, its effects may vary depending on the specific application and experimental conditions.

Future Directions

There are several future directions for research on Ac-Aib-DL-Ala-DL-Ser-DL-Ala-Aib-Aib-DL-Gln-Aib-DL-Leu-Aib-Gly-DL-Leu-Aib-DL-Pro-DL-Val-Aib-Aib-DL-Gln-DL-Gln-DL-Phe-ol. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis and purification methods. Finally, more research is needed to explore its potential applications in various scientific research areas.

Synthesis Methods

Ac-Aib-DL-Ala-DL-Ser-DL-Ala-Aib-Aib-DL-Gln-Aib-DL-Leu-Aib-Gly-DL-Leu-Aib-DL-Pro-DL-Val-Aib-Aib-DL-Gln-DL-Gln-DL-Phe-ol is a peptide that can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the sequential addition of amino acids to a growing peptide chain on a solid support. The peptide is then cleaved from the solid support and purified using various chromatography techniques.

Scientific Research Applications

Ac-Aib-DL-Ala-DL-Ser-DL-Ala-Aib-Aib-DL-Gln-Aib-DL-Leu-Aib-Gly-DL-Leu-Aib-DL-Pro-DL-Val-Aib-Aib-DL-Gln-DL-Gln-DL-Phe-ol has been studied extensively for its potential applications in various scientific research areas. It has been investigated for its antimicrobial, antiviral, anticancer, and neuroprotective properties. Additionally, it has been studied for its ability to inhibit amyloid beta aggregation, which is a hallmark of Alzheimer's disease.

properties

CAS RN

107395-30-2

Product Name

Ac-Aib-DL-Ala-DL-Ser-DL-Ala-Aib-Aib-DL-Gln-Aib-DL-Leu-Aib-Gly-DL-Leu-Aib-DL-Pro-DL-Val-Aib-Aib-DL-Gln-DL-Gln-DL-Phe-ol

Molecular Formula

C91H151N23O25

Molecular Weight

1967.3 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[(2-acetamido-2-methylpropanoyl)amino]propanoylamino]-3-hydroxypropanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-(1-hydroxy-3-phenylpropan-2-yl)pentanediamide

InChI

InChI=1S/C91H151N23O25/c1-46(2)40-57(72(128)110-91(24,25)83(139)114-39-29-32-60(114)74(130)105-65(48(5)6)75(131)111-90(22,23)82(138)113-87(16,17)79(135)102-55(34-37-62(93)119)69(125)100-54(33-36-61(92)118)68(124)98-53(44-115)42-52-30-27-26-28-31-52)99-64(121)43-95-76(132)84(10,11)109-73(129)58(41-47(3)4)104-78(134)86(14,15)108-71(127)56(35-38-63(94)120)103-80(136)88(18,19)112-81(137)89(20,21)107-67(123)50(8)96-70(126)59(45-116)101-66(122)49(7)97-77(133)85(12,13)106-51(9)117/h26-28,30-31,46-50,53-60,65,115-116H,29,32-45H2,1-25H3,(H2,92,118)(H2,93,119)(H2,94,120)(H,95,132)(H,96,126)(H,97,133)(H,98,124)(H,99,121)(H,100,125)(H,101,122)(H,102,135)(H,103,136)(H,104,134)(H,105,130)(H,106,117)(H,107,123)(H,108,127)(H,109,129)(H,110,128)(H,111,131)(H,112,137)(H,113,138)

InChI Key

WFQQTFGAQXPNLX-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

sequence

XASAXXQXLXGLXPVXXQQF

synonyms

trichosporin B-Ia

Origin of Product

United States

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